molecular formula C17H11N3O5S B5965971 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate

Cat. No. B5965971
M. Wt: 369.4 g/mol
InChI Key: FCJIBJVKKCVOGM-ZSOIEALJSA-N
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Description

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is not fully understood. However, it is believed that this compound works by inhibiting various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and antibacterial effects on various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate in lab experiments is its potential as a new drug candidate. Additionally, this compound is relatively easy to synthesize and purify, which makes it a suitable compound for various lab experiments. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, further research is needed to understand its mechanism of action and optimize its therapeutic potential. Finally, the development of new synthesis methods and purification techniques for this compound could lead to the development of more potent and effective drugs.

Synthesis Methods

The synthesis of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate involves the reaction of 3-nitrobenzoic acid with 4-[(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl isothiocyanate in the presence of a base. The reaction yields the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

The compound 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.

properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S/c18-17-19-15(21)14(26-17)8-10-4-6-13(7-5-10)25-16(22)11-2-1-3-12(9-11)20(23)24/h1-9H,(H2,18,19,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJIBJVKKCVOGM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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